Ethyl [(2-methyl-4-nitrophenyl)amino](oxo)acetate
CAS No.: 333441-78-4
Cat. No.: VC7050597
Molecular Formula: C11H12N2O5
Molecular Weight: 252.226
* For research use only. Not for human or veterinary use.
acetate - 333441-78-4](/images/structure/VC7050597.png)
Specification
CAS No. | 333441-78-4 |
---|---|
Molecular Formula | C11H12N2O5 |
Molecular Weight | 252.226 |
IUPAC Name | ethyl 2-(2-methyl-4-nitroanilino)-2-oxoacetate |
Standard InChI | InChI=1S/C11H12N2O5/c1-3-18-11(15)10(14)12-9-5-4-8(13(16)17)6-7(9)2/h4-6H,3H2,1-2H3,(H,12,14) |
Standard InChI Key | DMNGKTUPPZQNHF-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
Ethyl (2-methyl-4-nitrophenyl)aminoacetate is systematically named according to IUPAC guidelines as ethyl 2-[(2-methyl-4-nitrophenyl)amino]-2-oxoacetate. Alternative designations include ethyl [(2-methyl-4-nitrophenyl)carbamoyl]formate and N-(2-methyl-4-nitro-phenyl)-oxalamic acid ethyl ester, reflecting its ester and amide functionalities . The molecular formula corresponds to a molecular weight of 252.23 g/mol, with a monoisotopic mass of 252.0746 Da .
Table 1: Molecular Properties of Ethyl (2-Methyl-4-Nitrophenyl)AminoAcetate
Property | Value |
---|---|
CAS Registry Number | 100061-23-2 |
Molecular Formula | |
Average Mass | 252.226 g/mol |
Monoisotopic Mass | 252.074621 Da |
XLogP3-AA | 1.7 (estimated) |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
Structural Elucidation
The compound features a 2-methyl-4-nitrophenyl group attached to the nitrogen of an oxamic acid ethyl ester. The nitro group at the para position on the aromatic ring introduces strong electron-withdrawing effects, influencing the compound’s reactivity in electrophilic and nucleophilic substitutions. The methyl group at the ortho position sterically hinders adjacent substituents, potentially directing reactions to specific sites .
The oxoacetate moiety () provides two electrophilic centers: the carbonyl carbon of the amide and the ester. This duality enables participation in cyclocondensation reactions, forming heterocycles such as thiazoles or oxazoles when reacted with bifunctional nucleophiles .
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves coupling 2-methyl-4-nitroaniline with ethyl oxalyl chloride under Schotten-Baumann conditions:
This reaction typically proceeds in dichloromethane or THF with a tertiary amine base (e.g., triethylamine) to scavenge HCl . Yields depend on the purity of the aniline precursor and strict temperature control (0–5°C to minimize side reactions).
Purification and Characterization
Crude product purification employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent). Final characterization combines melting point analysis, HPLC for purity assessment (>95%), and mass spectrometry to confirm molecular ion peaks .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in water (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (DMF, DMSO) and chlorinated hydrocarbons. Stability studies indicate decomposition above 150°C, with hydrolysis of the ester moiety observed under strongly acidic or basic conditions .
Reactivity Profile
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Nucleophilic Acyl Substitution: The amide carbonyl reacts with amines to form substituted ureas, while the ester group undergoes transesterification with alcohols .
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Nitro Group Reduction: Catalytic hydrogenation (H/Pd-C) converts the nitro group to an amine, yielding ethyl (2-methyl-4-aminophenyl)aminoacetate, a precursor for diazonium salt chemistry .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s nitro and ester groups make it a versatile building block. For example, it serves as a precursor in the synthesis of β-lactam antibiotics and kinase inhibitors, where the aromatic amine is further functionalized . Patent literature highlights its use in multistep syntheses of complex molecules, such as tyrosine kinase inhibitors targeting cancer pathways .
Agrochemical Research
In agrochemistry, derivatives of this compound have been explored as herbicides and fungicides. The nitro group’s electron-withdrawing effect enhances the electrophilicity of adjacent carbons, facilitating reactions with biological nucleophiles (e.g., glutathione in plant pathogens) .
Recent Advances and Future Directions
Catalytic Applications
Recent studies explore its use as a ligand in transition metal catalysis. For instance, palladium complexes derived from similar nitroaniline esters show activity in Suzuki-Miyaura cross-couplings, though this compound’s applications remain underexplored .
Computational Modeling
Density functional theory (DFT) calculations predict favorable binding energies with biological targets like cyclooxygenase-2 (COX-2), suggesting anti-inflammatory potential. Experimental validation is pending .
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